![molecular formula C12H22N2O3 B8138578 trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138578.png)
trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole: is a synthetic organic compound with the molecular formula C12H22N2O3. It is a derivative of octahydropyrrolo[3,4-c]pyrrole, a bicyclic structure that is often used in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which contribute to its stability and reactivity in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the cyclization of a suitable precursor to form the octahydropyrrolo[3,4-c]pyrrole core.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom during subsequent reactions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, typically using methanol as the nucleophile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methanol, ethanol, and other nucleophiles in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, including enzyme activity and protein interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting the central nervous system and infectious diseases.
Industry:
Mechanism of Action
The mechanism of action of trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate biological pathways by binding to active sites or allosteric sites on target proteins, thereby altering their function .
Comparison with Similar Compounds
- tert-Butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl trans-3a-methoxy-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Uniqueness: The presence of the Boc protecting group and methoxy group distinguishes trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole from other similar compounds. These functional groups enhance its stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research .
Properties
IUPAC Name |
tert-butyl (3aS,6aR)-3a-methoxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-9-5-13-7-12(9,8-14)16-4/h9,13H,5-8H2,1-4H3/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGCGIWMBEZRZ-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2(C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@]2(C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
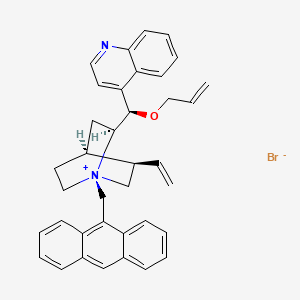
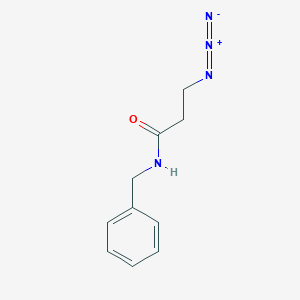
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylicacid](/img/structure/B8138523.png)
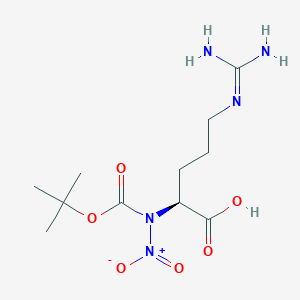
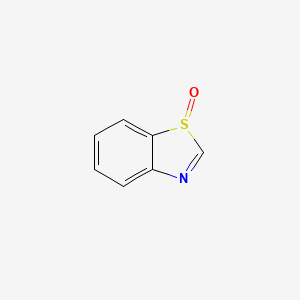
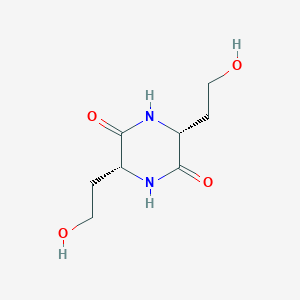

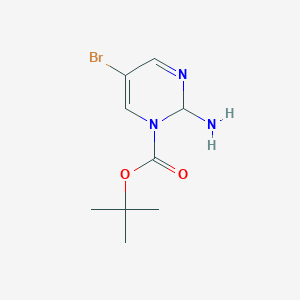
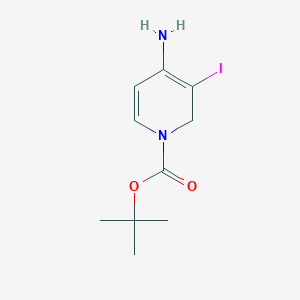
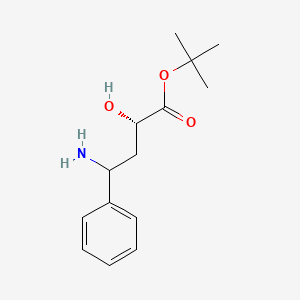
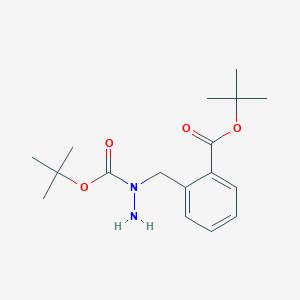
![N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B8138585.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B8138592.png)
![6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B8138604.png)
